molecular formula C8H8N2O B1415097 2-Cyclopropylpyrimidine-4-carbaldehyde CAS No. 948549-81-3

2-Cyclopropylpyrimidine-4-carbaldehyde

Cat. No. B1415097
M. Wt: 148.16 g/mol
InChI Key: SVBFPFJYLGEEEH-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C8H8N2O . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde has been reported in various studies. For instance, it has been used in the one-pot synthesis of α-aminophosphonates via the Kabachnik–Fields reaction .


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropylpyrimidine-4-carbaldehyde have been studied, particularly in the context of the Kabachnik–Fields reaction . This reaction is a three-component condensation process that has been used to synthesize α-aminophosphonates .

Scientific Research Applications

Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates have been synthesized through a simple and efficient method. This involves a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This process uses 0.5 mol% of phosphomolybdic acid (PMA) in dichloromethane at room temperature, resulting in good to excellent yields with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Synthesis of VEGFR-2 Inhibitors

A series of 4-aminopyrimidine-5-carbaldehyde oxime, related to 2-cyclopropylpyrimidine-4-carbaldehyde, was discovered to have potent VEGFR-2 inhibitory activity. The synthesis of these analogues and the study of their structure-activity relationship (SAR) have contributed significantly to understanding kinase profiling and in vivo efficacy studies (Shenlin Huang et al., 2011).

Asymmetric Organocatalysis

Camphor-derived thiourea organocatalysts were applied to the one-pot three-component Kabachnik–Fields reaction using 2-cyclopropylpyrimidin-4-carbaldehyde. This resulted in the enantioselective synthesis of α-aminophosphonates, showcasing the potential of 2-cyclopropylpyrimidin-4-carbaldehyde in asymmetric synthesis (P. S. Reddy, M. Reddy, & P. V. G. Reddy, 2016).

Synthesis of Pyrido[2,3-d]pyrimidines

4-Aminopyrimidine-5-carbaldehyde underwent condensation with aromatic ketone derivatives, leading to the synthesis of 7-substituted pyrido[2,3-d]pyrimidine derivatives. These compounds showed significant antimicrobial and antioxidant activity, indicating the potential of derivatives of 2-cyclopropylpyrimidine-4-carbaldehyde in creating bioactive compounds (M. Suresh et al., 2010).

Synthesis of Annulated Pyridopyrimidines

Structurally diverse annulated pyridopyrimidines were synthesized using a protocol involving 2-aminobenzothiazoles with thiophene-2-carbaldehyde and carbonyl compounds. This efficient and environmentally benign method highlights the versatility of pyrimidine-5-carbaldehyde derivatives in producing compounds with potential applications in various fields (A. Rajawat, Sarita Khandelwal, & Mahendra Kumar, 2014).

properties

IUPAC Name

2-cyclopropylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFPFJYLGEEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652329
Record name 2-Cyclopropylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidine-4-carbaldehyde

CAS RN

948549-81-3
Record name 2-Cyclopropyl-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948549-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PS Reddy, PVG Reddy, SM Reddy - Tetrahedron Letters, 2014 - Elsevier
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized in a simple and efficient method from a three-component condensation reaction of 2-…
Number of citations: 29 www.sciencedirect.com
BRP Reddy, MVK Reddy, PVG Reddy, DP Kumar… - Tetrahedron …, 2016 - Elsevier
Nano-size catalysts of TiO 2 , ZnO, CuO, and protonated trititanate nanotubes (H 2 Ti 3 O 7 ) have been investigated for the one-pot three component synthesis of novel α-…
Number of citations: 19 www.sciencedirect.com
PS Reddy, MVK Reddy, PVG Reddy - Chinese Chemical Letters, 2016 - Elsevier
… Phosphomolybdic acid promoted Kabachnik–Fields reaction: an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde …
Number of citations: 12 www.sciencedirect.com
K Futatsugi, DW Kung, STM Orr, S Cabral… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 2-cyclopropylpyrimidine-4-carbaldehyde (29.1 g, 197 mmol, 1.0 equiv) in N,N-dimethylformamide (200 mL) was added hydroxylamine hydrochloride (13.9 g, 197 mmol, …
Number of citations: 73 pubs.acs.org
PR Varga, G Keglevich - Molecules, 2021 - mdpi.com
The Kabachnik–Fields reaction, comprising the condensation of an amine, oxo compound and a P-reagent (generally a >P(O)H species or trialkyl phosphite), still attracts interest due to …
Number of citations: 49 www.mdpi.com
G Sravya, A Balakrishna, GV Zyryanov… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
The review discusses recent achievements in the development of more ecofriendly and economically viable processes for the synthesis of biologically potent α-aminophosphonates via …
Number of citations: 15 www.tandfonline.com
MA Assiri, TE Ali, MM Ali, IS Yahia - Phosphorus, Sulfur, and …, 2018 - Taylor & Francis
The synthesis of some novel chromonyl and pyrazolyl α-aminophosphonates containing a quinazolinone ring was carried out by applying Pudovik and Kabachnik-Fields reactions …
Number of citations: 11 www.tandfonline.com
CH Subramanyam, K Kiran Kumar… - Synthetic …, 2023 - Taylor & Francis
A more efficient and ecologically friendly method has been devised for the preparation of α-amino phosphonates by Kabachnik-Fields (KF) reaction in a solvent-free environment using …
Number of citations: 3 www.tandfonline.com
E Marqués‐López, RP Herrera - … Reactions: Concepts and …, 2015 - Wiley Online Library
In this chapter four different essential multicomponent reactions have been compiled and commented, in particular Radziszewski, (aza‐)Sakurai, Gewald and Kabachnik‐Fields …
Number of citations: 4 onlinelibrary.wiley.com
H Zandieh, J Mokhtari, K Larijani - Journal of Organometallic Chemistry, 2022 - Elsevier
In this paper we report a novel and straightforward method for the synthesis of α-amino phosphonates via three-component reaction of amines, aldehydes, and triethyl phosphite in the …
Number of citations: 5 www.sciencedirect.com

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